3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride

Übersicht

Beschreibung

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of the corresponding pyrazole derivative. One common method involves the reaction of 3,5-dimethyl-1-octyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (around -20 to 0°C) in a solvent such as chloroform (CHCl₃) to ensure the formation of the desired sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the reaction. The reaction mixture is stirred vigorously, and the chlorosulfonic acid is added dropwise to control the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids: Formed by reduction

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators, where the compound can covalently modify specific amino acid residues in the active site of enzymes or receptors, thereby altering their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a phenyl group instead of an octyl group.

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the octyl group, resulting in different physical and chemical properties.

Uniqueness

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in the design of lipophilic drug molecules and agrochemicals .

Biologische Aktivität

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

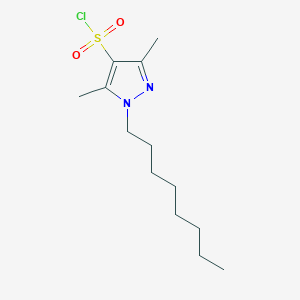

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₂O₂S

- CAS Number : 1178299-94-9

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. The sulfonyl chloride group in this compound may facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymes involved in inflammatory and cancer pathways.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to 3,5-dimethyl-1-octyl-1H-pyrazole have shown cytotoxic effects against various cancer cell lines. Research conducted on related pyrazoles demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential for therapeutic use in oncology .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . The mechanism involves the inhibition of key signaling pathways associated with inflammation, including NF-kB activation.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of pyrazoles have been extensively documented. Compounds related to 3,5-dimethyl-1-octyl-1H-pyrazole have been tested against various bacterial strains and phytopathogenic fungi, demonstrating moderate to excellent inhibitory effects on mycelial growth . This suggests potential applications in agricultural settings as fungicides or bactericides.

Case Studies

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-octylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O2S/c1-4-5-6-7-8-9-10-16-12(3)13(11(2)15-16)19(14,17)18/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBFNXPDDCACBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.